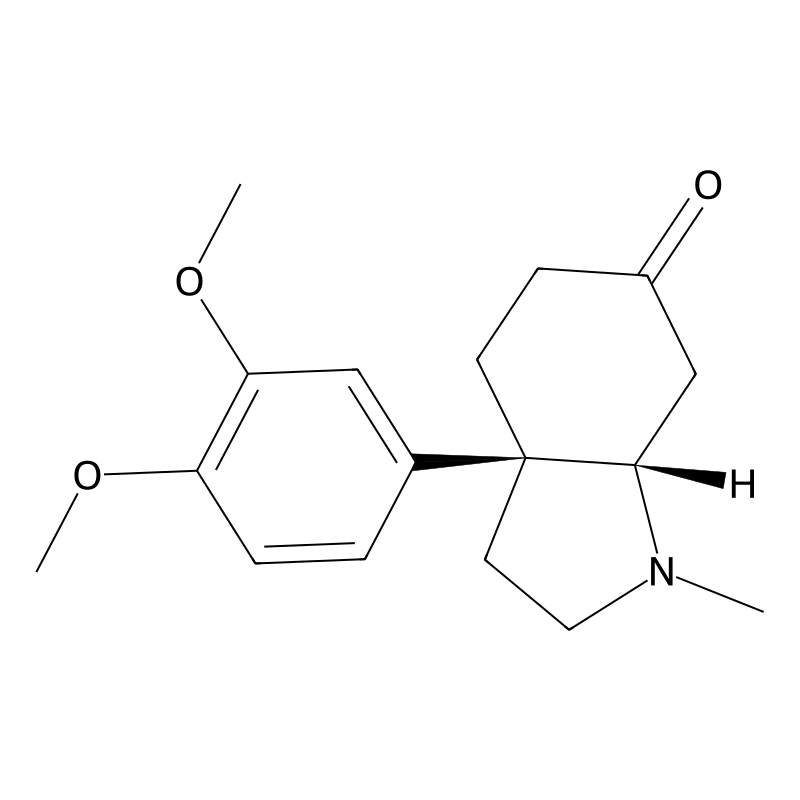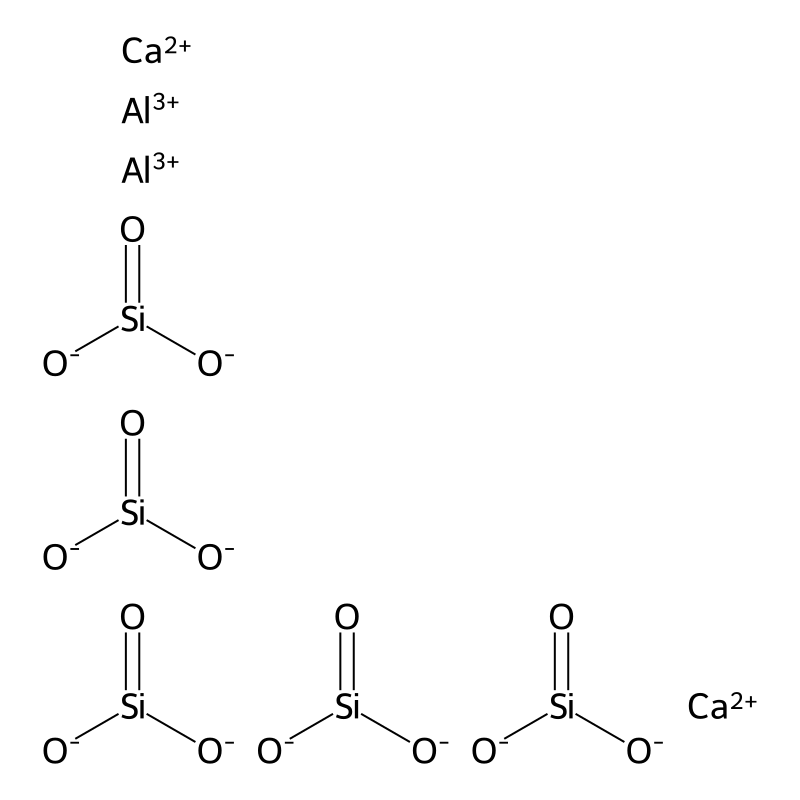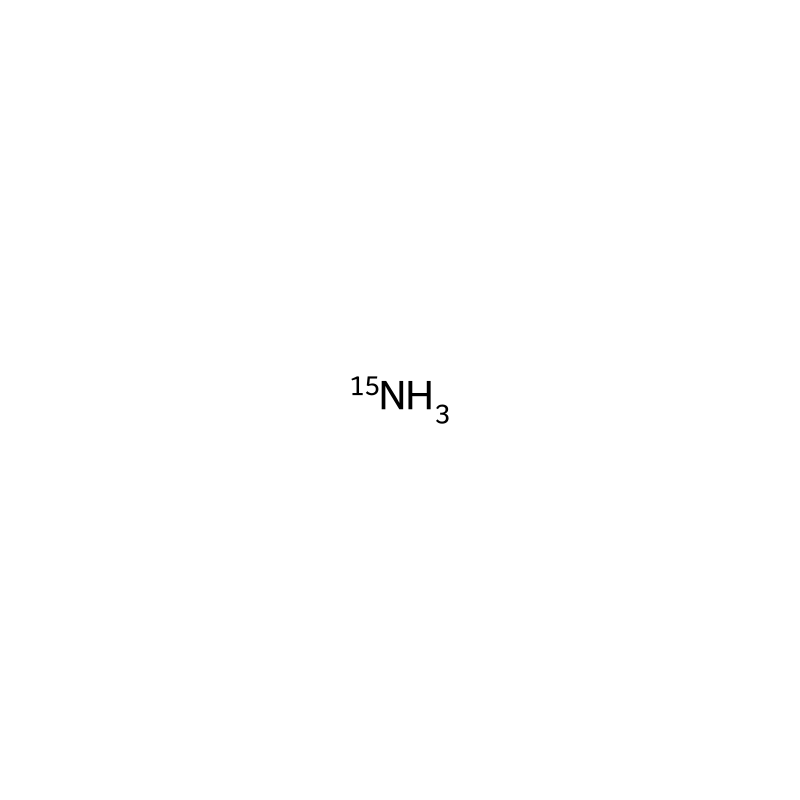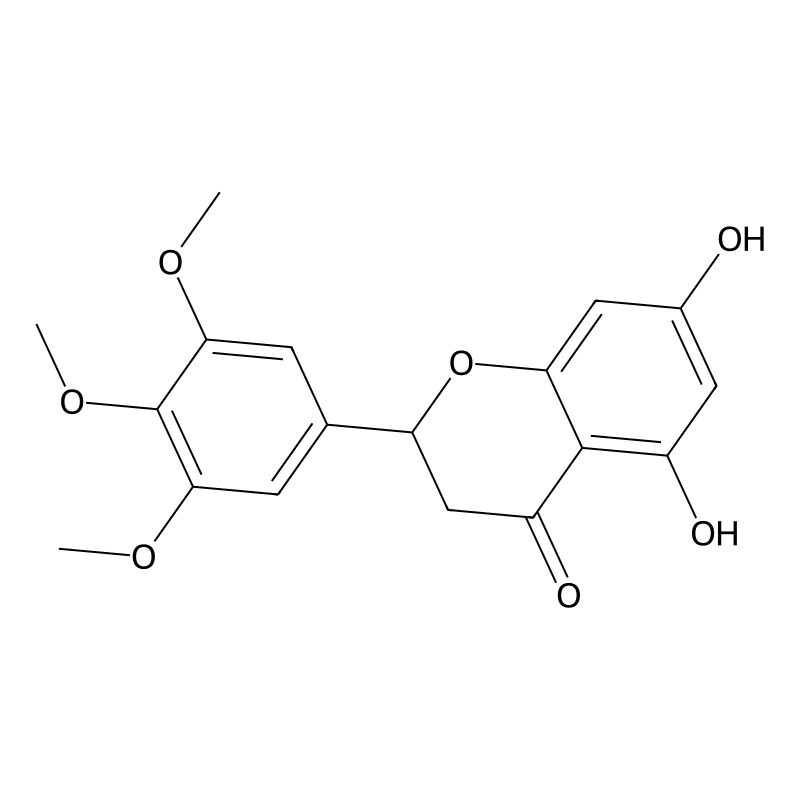Pyrrolidine-3,4-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Enzyme Inhibition:
Researchers have investigated pyrrolidine-3,4-diol derivatives as inhibitors for specific enzymes, particularly alpha-L-fucosidases. Alpha-L-fucosidases are a class of enzymes involved in processing carbohydrate structures in the body. Inhibiting these enzymes could have implications for understanding and potentially treating certain diseases.
A study published in Organic & Biomolecular Chemistry explored the synthesis of novel pyrrolidine-3,4-diol derivatives and their inhibitory activity against various glycosidases, including alpha-L-fucosidases. The study found that some derivatives displayed potent and selective inhibitory activity in the nanomolar range, suggesting potential for further development [].
Pyrrolidine-3,4-diol is a bicyclic organic compound characterized by a five-membered pyrrolidine ring with hydroxyl groups at the 3 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 103.12 g/mol. The compound exists in various stereoisomeric forms, with specific configurations influencing its biological activity and chemical properties. Pyrrolidine-3,4-diol derivatives have garnered attention for their potential therapeutic applications, particularly in glycosidase inhibition.
- Oxidation: The hydroxyl groups can be oxidized to carbonyls or further oxidized to carboxylic acids using oxidizing agents like chromium trioxide.
- Esterification: Reaction with carboxylic acids can yield esters, which are useful in drug formulation.
- Glycosidation: The compound can act as a glycosyl donor or acceptor in the synthesis of glycosides, which are important in biochemistry.
Pyrrolidine-3,4-diol and its derivatives exhibit significant biological activity, particularly as inhibitors of glycosidases. For instance:
- α-L-Fucosidase Inhibition: Certain derivatives have been synthesized that display potent inhibitory activity against α-L-fucosidases, enzymes involved in carbohydrate metabolism .
- Anticancer Properties: Some pyrrolidine-3,4-diol derivatives have shown promising anticancer activity against pancreatic tumor cells, indicating potential therapeutic applications in oncology .
These biological activities are often linked to the stereochemistry of the compound; specific isomers may exhibit enhanced efficacy.
The synthesis of pyrrolidine-3,4-diol can be achieved through several methods:
- From Dehydroproline Derivatives: A common method involves the stereoselective reaction of osmium tetraoxide with dehydroproline derivatives to yield high-purity pyrrolidine-3,4-diol .
- Using D-Mannose or D-Ribose: Starting from sugars like D-mannose or D-ribose allows for the construction of pyrrolidine frameworks through various chemical transformations .
- Copper-Catalyzed Cycloaddition: This method involves using copper catalysts to facilitate the formation of pyrrolidine derivatives from azides and terminal alkynes .
Pyrrolidine-3,4-diol finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored as potential drug candidates for treating metabolic disorders and cancer.
- Biochemical Research: Used as a tool compound in studies involving glycosidase activity and carbohydrate metabolism.
- Synthetic Chemistry: Acts as an intermediate in the synthesis of complex organic molecules.
Interaction studies involving pyrrolidine-3,4-diol primarily focus on its role as an inhibitor of glycosidases. These studies reveal:
- Mechanisms of Inhibition: Research indicates that certain derivatives bind competitively to the active sites of glycosidases, blocking substrate access and thereby inhibiting enzyme activity .
- Structure-Activity Relationship: Investigations into how variations in structure influence binding affinity and inhibitory potency have been crucial for developing more effective inhibitors .
Pyrrolidine-3,4-diol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxymethylpyrrolidine-3,4-diol | Hydroxymethyl group at position 2 | Enhanced solubility; different biological activity |
| (R)-3-Hydroxypyrrolidine hydrochloride | Hydroxyl group at position 3 | Exhibits different stereochemical properties |
| Cis-Pyrrolidine-3,4-diol hydrochloride | Cis configuration around the ring | Specific interactions with glycosidases |
| 2-Aminocyclopropylpyrrolidine-3,4-diol | Aminocyclopropyl substitution | Potential for novel therapeutic applications |
Pyrrolidine-3,4-diol's unique combination of hydroxyl groups and its specific stereochemistry contribute to its distinct biological activities compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (49.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.69%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (72.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (10.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (12.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (61.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








